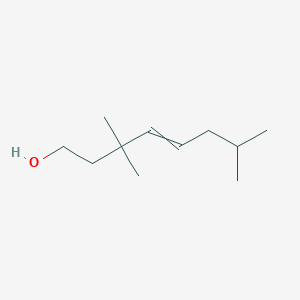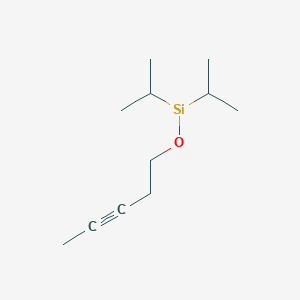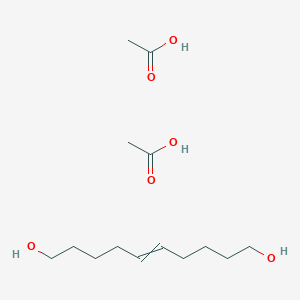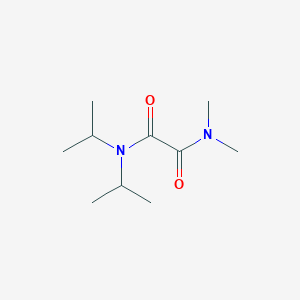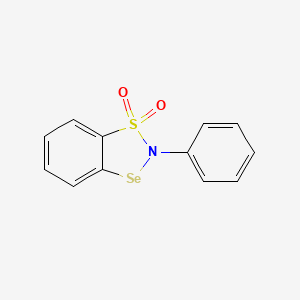
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide is a unique organoselenium compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzothiaselenazole core, which is a heterocyclic structure containing sulfur and selenium atoms. The presence of selenium in its structure imparts unique chemical and biological properties, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with selenium dioxide and a suitable phenylating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the dioxide form to other selenium-containing species.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It is explored for applications in materials science, including the development of novel catalysts and electronic materials
Mecanismo De Acción
The mechanism of action of 1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide involves its interaction with biological molecules through redox reactions. Selenium’s ability to cycle between different oxidation states allows it to modulate oxidative stress and influence various biochemical pathways. The compound can target specific enzymes and proteins, altering their activity and contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A sulfur-containing analog with similar structural features but lacks selenium.
Benzisoselenazol: Another selenium-containing heterocycle with different biological activities.
Quinazolinone: A structurally related compound with diverse pharmacological properties
Uniqueness
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide stands out due to the presence of both sulfur and selenium in its structure, which imparts unique redox properties and potential biological activities not found in its analogs. This dual-element composition makes it a valuable compound for exploring the synergistic effects of sulfur and selenium in various applications .
Propiedades
Número CAS |
187458-04-4 |
|---|---|
Fórmula molecular |
C12H9NO2SSe |
Peso molecular |
310.24 g/mol |
Nombre IUPAC |
2-phenyl-1λ6,3,2-benzothiaselenazole 1,1-dioxide |
InChI |
InChI=1S/C12H9NO2SSe/c14-16(15)11-8-4-5-9-12(11)17-13(16)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
JJODEWVLQYXTJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
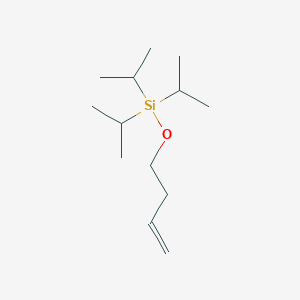
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
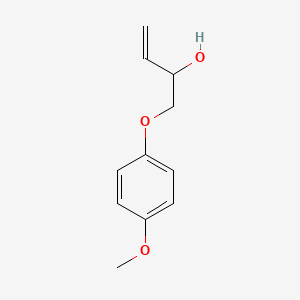
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
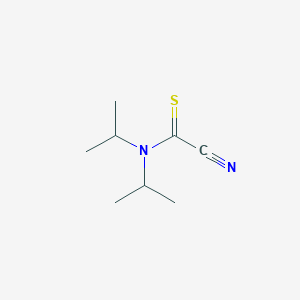
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

